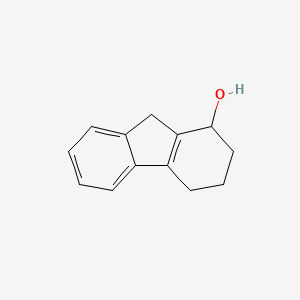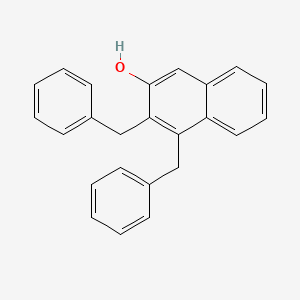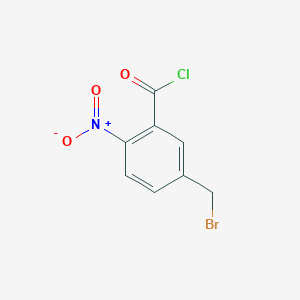![molecular formula C13H9ClN2O3 B14304728 2-Chloro-4-{(E)-[(4-nitrophenyl)methylidene]amino}phenol CAS No. 117215-81-3](/img/structure/B14304728.png)
2-Chloro-4-{(E)-[(4-nitrophenyl)methylidene]amino}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-{(E)-[(4-nitrophenyl)methylidene]amino}phenol is an organic compound characterized by its unique structure, which includes a chloro-substituted phenol and a nitrophenyl group connected through a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-{(E)-[(4-nitrophenyl)methylidene]amino}phenol typically involves the condensation reaction between 4-nitroaniline and 2-chloro-6-hydroxybenzaldehyde in the presence of ethanol and a few drops of glacial acetic acid. The mixture is refluxed for about 6 hours, and the product is obtained after the evaporation of the solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent use, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-{(E)-[(4-nitrophenyl)methylidene]amino}phenol can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The chloro group can be substituted by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can facilitate substitution reactions.
Major Products Formed
Oxidation: Products may include nitro derivatives or quinones.
Reduction: The primary product is the corresponding amine.
Substitution: Products depend on the nucleophile used, such as phenols or amines.
Aplicaciones Científicas De Investigación
2-Chloro-4-{(E)-[(4-nitrophenyl)methylidene]amino}phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Studied for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-{(E)-[(4-nitrophenyl)methylidene]amino}phenol involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the chloro and phenol groups can engage in hydrogen bonding and other interactions. These properties make it a versatile compound in various chemical and biological processes .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-2-nitrophenol: Similar structure but lacks the methylene bridge and imine group.
2-Nitro-4-chlorophenol: Another similar compound with different substitution patterns.
Propiedades
Número CAS |
117215-81-3 |
|---|---|
Fórmula molecular |
C13H9ClN2O3 |
Peso molecular |
276.67 g/mol |
Nombre IUPAC |
2-chloro-4-[(4-nitrophenyl)methylideneamino]phenol |
InChI |
InChI=1S/C13H9ClN2O3/c14-12-7-10(3-6-13(12)17)15-8-9-1-4-11(5-2-9)16(18)19/h1-8,17H |
Clave InChI |
FTUMDSKPHKDQKY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=NC2=CC(=C(C=C2)O)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-hydroxycyclopent-2-en-1-one](/img/structure/B14304669.png)
![1-[2-(Hydroxymethyl)phenyl]-9H-fluorene-2,9-diol](/img/structure/B14304670.png)



![N-Methyl-N-[3-(piperidin-3-yl)propyl]acetamide](/img/structure/B14304691.png)
![N-[2,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide](/img/structure/B14304698.png)
![4-Isothiazolecarbonitrile, 2,3-dihydro-5-[(2-methylphenyl)amino]-3-oxo-](/img/structure/B14304705.png)

![4'-Butoxy-4-pentyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14304709.png)



